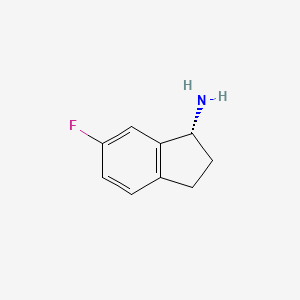

(R)-6-Fluoro-indan-1-ylamine

Description

Significance of Chiral Fluoro-Substituted Indanylamines in Contemporary Chemical Research

Chiral fluoro-substituted indanylamines are a class of compounds that have garnered considerable interest in chemical research, particularly in the realm of medicinal chemistry. The indane framework, a bicyclic hydrocarbon consisting of a fused benzene (B151609) and cyclopentane (B165970) ring, provides a rigid and well-defined three-dimensional structure that can serve as a versatile scaffold for presenting functional groups in precise orientations for interaction with biological targets. researchgate.net The amino group, when present on the indane ring, introduces a key site for interaction and further chemical modification.

The strategic incorporation of a fluorine atom into this scaffold offers several advantages. Fluorine is the most electronegative element, and its introduction can significantly alter the physicochemical properties of a molecule. acs.org For instance, the substitution of hydrogen with fluorine can modulate the basicity (pKa) of the nearby amine group, which in turn can influence the molecule's ionization state at physiological pH, its membrane permeability, and its metabolic stability. acs.orgchemshuttle.com A lower basicity can reduce unwanted interactions with off-target receptors and improve the oral bioavailability of a drug candidate. acs.org Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, leading to an increased half-life of the compound in the body. acs.org

The chirality of these molecules adds another layer of complexity and significance. The two enantiomers of a chiral drug can exhibit vastly different pharmacological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. chiralpedia.commdpi.com Therefore, the ability to synthesize and study enantiomerically pure compounds like (R)-6-Fluoro-indan-1-ylamine is crucial for developing safer and more effective therapeutic agents. The indane scaffold itself has been explored for a range of pharmacological activities, including applications as inhibitors of enzymes and as agents targeting the central nervous system. google.comnih.gov For example, derivatives of 1-aminoindan (B1206342) have been investigated for the treatment of neurodegenerative diseases such as Parkinson's Disease and Alzheimer's Disease. google.comgoogle.com

Overview of Stereochemical Control in Organic Synthesis: A Focus on Chiral Amines

The synthesis of single-enantiomer chiral amines is a cornerstone of modern organic synthesis, driven by the prevalence of this functional group in pharmaceuticals, agrochemicals, and natural products. aablocks.comnih.gov Achieving a high degree of stereochemical control is a formidable challenge that has spurred the development of a diverse array of synthetic methodologies. aablocks.com

One of the most powerful and widely used methods for the asymmetric synthesis of chiral amines is catalytic asymmetric hydrogenation . This process typically involves the reduction of a prochiral imine or enamine using hydrogen gas in the presence of a chiral transition metal catalyst, often based on rhodium or iridium complexed with chiral ligands. google.comnih.gov This method is highly efficient and can provide access to chiral amines with excellent enantioselectivity.

Another important strategy involves the use of chiral auxiliaries . In this approach, a prochiral starting material is reacted with a chiral molecule (the auxiliary) to form a diastereomeric intermediate. Subsequent stereoselective reactions are directed by the chiral auxiliary, and after the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. A notable example is the use of N-tert-butylsulfinyl imines, where the sulfinyl group acts as a powerful chiral directing group for the addition of nucleophiles to the imine. acs.org

Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a major field in asymmetric synthesis. google.commdpi.com Chiral phosphoric acids, secondary amines, and ureas are examples of organocatalysts that can activate substrates and control the stereochemical outcome of reactions to form chiral amines. fluorochem.co.uk These catalysts offer the advantages of being metal-free, often less sensitive to air and moisture, and can promote a wide range of transformations.

More recently, biocatalysis has become an increasingly attractive method for the synthesis of chiral amines. Enzymes such as transaminases, amine dehydrogenases, and amine oxidases can catalyze the formation of chiral amines with exceptional stereoselectivity under mild reaction conditions. fluorochem.co.ukbldpharm.com Advances in protein engineering are continuously expanding the substrate scope and improving the efficiency of these biocatalytic processes. fluorochem.co.uk

These methods, among others, provide a robust toolbox for the synthetic chemist to control the stereochemistry at the amine-bearing carbon, which is essential for the preparation of specific enantiomers like this compound.

Research Landscape of this compound: Current Gaps and Future Directions

The specific research landscape for this compound appears to be in a relatively nascent stage, with detailed studies focusing solely on this compound being limited in the public domain. However, its existence and potential utility can be inferred from its commercial availability from various chemical suppliers and its mention in the patent literature.

A key piece of information comes from a patent that discloses the evaluation of (R)-6-fluoro-1-aminoindan (abbreviated as FAI) in an animal model of α-MpT-induced hypokinesia, which is relevant to conditions like Parkinson's disease. google.com This suggests that the compound has been synthesized and has undergone at least preliminary pharmacological screening, highlighting its potential as a central nervous system agent. The synthesis of the precursor, 6-Fluoro-indan-1-one, has been reported in the crystallographic literature, providing a viable starting point for the preparation of the amine. nih.gov The enantioselective synthesis of related 1-aminoindanes has been achieved through various methods, including asymmetric Brønsted acid catalysis and the use of chiral auxiliaries, which could be adapted for the synthesis of the target molecule. rsc.orgresearchgate.net

Despite these indicators, there is a clear gap in the published scientific literature regarding the detailed synthetic routes to enantiomerically pure this compound, its comprehensive pharmacological profiling, and the identification of its specific biological targets. The existing research on related fluoro-substituted indane derivatives in areas such as antimalarial drug discovery underscores the potential of this chemical class, yet the specific contributions and potential of the (R)-6-fluoro isomer remain largely unexplored in peer-reviewed journals. acs.orgnih.gov

Future research directions for this compound would logically involve:

Development and publication of robust, scalable, and highly enantioselective synthetic methods to make the compound more accessible for research.

In-depth pharmacological characterization , including determination of its potency and selectivity for various receptors and enzymes, particularly those relevant to neurodegenerative diseases.

Elucidation of its mechanism of action to understand how it exerts its biological effects at the molecular level.

Structure-activity relationship (SAR) studies involving the synthesis and testing of analogues to optimize its pharmacological properties.

The exploration of such a well-defined chiral molecule could lead to the development of new therapeutic agents or valuable research tools for probing biological systems. The convergence of the structurally rigid indane scaffold, the modulating effect of the fluorine substituent, and the stereochemical precision of the (R)-enantiomer makes this compound a compound of significant interest for future chemical and medicinal research.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-6-fluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXWOWJBKSZXAL-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654423 | |

| Record name | (1R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790208-54-7 | |

| Record name | (1R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Enantiopure R 6 Fluoro Indan 1 Ylamine

Enantioselective Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation and reduction are cornerstone techniques for establishing the chiral center at the C1 position of the indane scaffold. These methods offer high atom economy and are amenable to creating the desired (R)-enantiomer with high fidelity through the use of chiral catalysts. nih.gov

Asymmetric Transfer Hydrogenation of Indanones

Asymmetric transfer hydrogenation (ATH) represents a powerful and practical method for the stereoselective reduction of prochiral ketones to chiral alcohols. In the context of synthesizing (R)-6-fluoro-indan-1-ylamine, the ATH of the precursor, 6-fluoro-1-indanone (B73319), is a critical step. This reaction typically utilizes a hydrogen donor, such as a formic acid/triethylamine mixture or isopropanol (B130326), in the presence of a chiral transition metal catalyst. google.com

Ruthenium-based catalysts, particularly those featuring N-tosyl-1,2-diphenylethylenediamine (TsDPEN) as a chiral ligand, have demonstrated remarkable efficiency and enantioselectivity in this transformation. nih.govresearchgate.net The catalyst, often [RuCl(η⁶-arene)(TsDPEN)], facilitates the transfer of hydrogen from the donor to the ketone, creating the corresponding (R)-6-fluoro-1-indanol with high enantiomeric excess (ee). researchgate.net The process can be optimized by modifying the arene ligand on the ruthenium complex and the reaction conditions. nih.gov For instance, the use of silica-immobilized Ru-TsDPEN catalysts has been explored to create highly recyclable and accessible heterogeneous systems for the ATH of ketones. google.com

Below is a table summarizing typical results for the ATH of related indanone substrates, highlighting the effectiveness of the Ru-TsDPEN catalytic system.

| Catalyst | Substrate | Hydrogen Donor | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| (R,R)-Ts-DENEB | 3-Aryl-1-indanones | HCOOH/Et3N | >99% | High | rsc.org |

| ansa-Ruthenium(II) | CF3-substituted diketones | HCOOH/Et3N | Excellent | High | researchgate.net |

| [RuCl(η⁶-p-cymene)TsDPEN] | Cyclic Imines | HCOOH/Amine | High | - | researchgate.net |

Stereoselective Reduction of Imine Precursors

An alternative and more direct route to the target amine involves the stereoselective reduction of an imine precursor. This imine is typically formed in situ or isolated from the condensation of 6-fluoro-1-indanone with an amine source, such as ammonia (B1221849) or benzylamine (B48309). ugent.be The subsequent asymmetric reduction of the C=N double bond establishes the chiral amine center.

One effective strategy is the asymmetric hydrogenation of the corresponding 6-fluoro-1-indanimine. For example, enantioselective hydrogenation using a chiral ruthenium catalyst like (R)-BINAP-RuCl₂ on a 6-fluoroindan-1-imine prepared with benzylamine can achieve an enantiomeric excess of 92%. The reaction is typically carried out under hydrogen pressure.

Another powerful approach involves the use of N-tert-butylsulfinyl imines, a method pioneered by Ellman. cas.cn The condensation of 6-fluoro-1-indanone with an enantiopure N-tert-butylsulfinamide generates a sulfinylimine. The tert-butylsulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic addition of a hydride reagent to one face of the imine. Subsequent acidic cleavage of the sulfinyl group yields the desired enantiopure primary amine. cas.cn This method is valued for its broad substrate scope and high diastereoselectivity. cas.cn

Reductive amination offers a direct conversion of the ketone to the amine. Treating 6-fluoro-1-indanone with ammonium (B1175870) acetate (B1210297) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) produces the racemic amine, which can then be resolved. google.com

| Method | Precursor | Catalyst/Reagent | Enantiomeric Excess (ee) | Key Feature | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | 6-Fluoroindan-1-imine | (R)-BINAP-RuCl₂ | 92% | Direct hydrogenation of the imine. | |

| Chiral Auxiliary | N-tert-butylsulfinyl imine | Hydride reagent | High | Use of a recoverable chiral auxiliary. | cas.cn |

| Biocatalytic Reduction | Cyclic Imines | Imine Reductases (IREDs) | Good to Excellent | Enzymatic reduction offers high stereoselectivity. | ugent.be |

Novel and Efficient Synthetic Routes to the Indanylamine Scaffold

The development of novel synthetic pathways focuses on improving efficiency, regioselectivity, and sustainability in constructing the core 6-fluoro-indan-1-ylamine structure.

Regioselective Fluorination Approaches

The synthesis of the crucial precursor, 6-fluoro-1-indanone, hinges on methods that can regioselectively introduce a fluorine atom onto the indanone framework. uni.lunih.gov The most common and efficient strategy involves the intramolecular Friedel-Crafts cyclization of a 3-phenylpropanoic acid derivative that already contains the fluorine atom at the desired position on the phenyl ring.

Specifically, the cyclization of 3-(3-fluorophenyl)propanoic acid or its derivatives is a key method. However, this can lead to a mixture of regioisomers (6-fluoro- and 4-fluoro-1-indanone). To achieve high regioselectivity for the 6-fluoro isomer, specific catalysts and conditions are employed. One highly effective method involves the acid-catalyzed cyclization of (3-fluorophenyl)-isopropenyl-ketone in the presence of a strong mineral acid like concentrated sulfuric acid. google.com By controlling the temperature (e.g., 0–20°C), a regioselectivity ratio of up to 19:1 in favor of the 6-fluoro isomer can be achieved. google.com Lewis acids, such as terbium triflate (Tb(OTf)₃), have also been shown to catalyze the cyclization of 3-(4-fluorophenyl)propanoic acid to yield 6-fluoro-1-indanone with 85% efficiency under mild conditions.

Electrophilic fluorinating agents like Selectfluor® (N-fluorobenzenesulfonimide) are also used to introduce fluorine onto an existing indanone ring system, although controlling the regioselectivity can be challenging. mdpi.comacs.org

| Precursor | Catalyst/Reagent | Temperature | Key Outcome | Reference |

|---|---|---|---|---|

| (3-fluorophenyl)-isopropenyl-ketone | H₂SO₄ | 0–20°C | 19:1 ratio of 6-fluoro- to 4-fluoro-1-indanone | google.com |

| 3-(4-fluorophenyl)propanoic acid | Tb(OTf)₃ | 80°C | 85% yield of 6-fluoro-1-indanone | |

| Arylpropionic acid chlorides | AlCl₃ | - | Intramolecular Friedel–Crafts acylation | beilstein-journals.org |

Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and reduced waste. tcichemicals.comorganic-chemistry.org While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct key intermediates or analogous structures.

For instance, the Strecker reaction, a classic three-component reaction between a ketone (or aldehyde), an amine, and a cyanide source, produces an α-amino nitrile, which can be hydrolyzed to an α-amino acid. tcichemicals.comnih.gov An asymmetric version of this reaction using 6-fluoro-1-indanone could theoretically provide a pathway to chiral amino acid or amino nitrile precursors. nih.gov

Similarly, the Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with an aldehyde and a primary or secondary amine. organic-chemistry.org Other notable MCRs that build complex molecular scaffolds include the Biginelli, Ugi, and Passerini reactions. tcichemicals.comorganic-chemistry.org The application of these one-pot strategies can significantly shorten synthetic sequences, reduce the need for purification of intermediates, and align with the goals of green chemistry. tcichemicals.com

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound is increasingly being evaluated through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. imist.mascispace.com

Several of the advanced methodologies discussed align with these principles:

Catalysis: The use of catalytic methods, such as asymmetric transfer hydrogenation and imine reduction, is superior to stoichiometric reagents. acs.org Catalysts are used in small amounts and can often be recycled, minimizing waste. google.comacs.org

Atom Economy: Reactions like catalytic hydrogenation have 100% atom economy, as all atoms from the reactants (imine and H₂) are incorporated into the product. nih.govacs.org MCRs are also designed to maximize atom economy. tcichemicals.comgreenchemistry-toolkit.org

Reduction of Derivatives: The development of direct, enantioselective methods like the asymmetric reduction of imines or reductive amination can reduce the need for protecting groups and derivatization steps, which generate additional waste. scispace.comacs.org Biocatalytic approaches using enzymes are particularly effective at reacting specifically with one part of a molecule, often negating the need for protecting groups. acs.orgunito.it

Use of Renewable Feedstocks and Safer Solvents: While not always feasible for this specific synthesis, a green chemistry goal is to use renewable starting materials. acs.orgopenaccessgovernment.org Furthermore, research into using safer solvents like water, ethanol, or 2-MeTHF, or even performing reactions in solvent-free conditions, is a key area of green chemistry. unito.itnih.gov Biocatalysis, for example, often occurs in aqueous media under mild conditions. acs.org

Inherently Safer Chemistry: Choosing reagents and reaction conditions that minimize the potential for accidents, explosions, and fires is crucial. acs.org Catalytic transfer hydrogenation, which can use non-gaseous hydrogen donors like formic acid, can be safer than high-pressure hydrogenations. researchgate.net

Biocatalysis, using enzymes such as imine reductases (IREDs), transaminases, or amine dehydrogenases, represents a significant advancement in green amine synthesis. unito.itresearchgate.net These enzymatic processes operate under mild conditions (room temperature and neutral pH), typically in aqueous media, and exhibit extremely high enantioselectivity, making them a sustainable alternative to traditional chemical methods. unito.ituva.nl

Solvent-Free Reaction Conditions and Sustainable Media

The extensive use of volatile and often toxic organic solvents in traditional chemical synthesis presents significant environmental and safety concerns. itmedicalteam.pl In response, solvent-free reaction conditions have emerged as a powerful strategy in green chemistry, reducing pollution and simplifying experimental procedures and work-up. itmedicalteam.plias.ac.in Such reactions can be conducted using only the reactants or by supporting them on solid matrices like clays, zeolites, or silica (B1680970). ias.ac.in

Energy for these reactions can be supplied through thermal processes or by irradiation with microwaves or ultrasound. cem.comdergipark.org.tr Microwave-assisted synthesis, in particular, can dramatically accelerate reaction rates by delivering energy directly to the reactants. cem.compharmafeatures.com While specific solvent-free syntheses of this compound are not extensively documented in dedicated literature, the principles can be applied to the synthesis of its precursors, such as 6-fluoro-indan-1-one. nih.gov For instance, foundational carbon-carbon bond-forming reactions like the Knoevenagel condensation or Michael addition, which can be instrumental in building the indanone framework, have been successfully performed under solvent-free conditions. ias.ac.indergipark.org.tr

| Novel Selectivity | Reactions in the solid state can exhibit different stereoselectivity compared to solution-phase reactions due to molecular packing in the crystal lattice. ias.ac.in | Offers potential for new synthetic pathways and products. |

Atom Economy and Waste Minimization Strategies

Introduced by Barry Trost, the concept of atom economy is a fundamental pillar of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final desired product. numberanalytics.comacs.org It serves as a critical tool for designing sustainable synthetic routes that maximize the use of raw materials and minimize the generation of waste at the molecular level. numberanalytics.comwjpps.com A high atom economy is a hallmark of an environmentally and economically efficient process. wjpps.comjocpr.com

Highly atom-economical reactions typically include additions (e.g., Diels-Alder, catalytic hydrogenation) and rearrangements, where all or most of the atoms from the starting materials are integrated into the product. acs.orgjocpr.comresearchgate.net In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. acs.org

In the context of synthesizing this compound, applying atom economy principles would favor a route such as the direct asymmetric reductive amination of 6-fluoro-indan-1-one over multi-step processes involving protecting groups or stoichiometric reducing agents that generate significant waste.

Table 2: Conceptual Comparison of Synthetic Routes by Atom Economy

| Strategy | Description | Atom Economy | Waste Generation |

|---|---|---|---|

| High Atom Economy Route | Direct catalytic asymmetric amination of a ketone precursor using ammonia and H₂. hims-biocat.eu | High (approaches 100%) | Minimal (theoretically only water) |

| Low Atom Economy Route | Formation of an oxime from the ketone, followed by reduction with a stoichiometric metal hydride (e.g., Zn/HCl). | Low | Significant (metal salts, byproducts) |

Biocatalytic and Asymmetric Catalytic Processes

Achieving the high enantiopurity required for chiral molecules like this compound relies heavily on asymmetric synthesis. This can be accomplished through either metal-based asymmetric catalysis or biocatalysis, both of which offer high selectivity and efficiency. ub.edu

Asymmetric Catalysis: A prominent method for producing chiral amines is the asymmetric hydrogenation of a prochiral precursor. ajchem-b.com For this compound, this would involve the asymmetric transfer hydrogenation of the precursor, 6-fluoro-indan-1-one. This transformation can be achieved using chiral transition metal catalysts, such as those based on Iridium or Ruthenium, complexed with chiral ligands. For example, catalysts like RuCl(p-cymene)[(R,R)-Ts-DPEN] have been used effectively in the asymmetric reduction of ketones to chiral alcohols, a closely related transformation. googleapis.com These catalysts create a chiral environment that directs the addition of hydrogen across the carbonyl group, leading to the formation of one enantiomer in high excess.

Biocatalysis: Biocatalysis has emerged as a powerful and sustainable alternative for synthesizing chiral amines. chemrxiv.org Enzymes operate under mild conditions and exhibit exquisite stereo-, regio-, and chemo-selectivity. unipd.it For the synthesis of this compound, key enzyme classes include:

Transaminases (TAs): These enzymes can catalyze the asymmetric amination of a ketone (6-fluoro-indan-1-one) by transferring an amino group from a donor molecule (like isopropylamine), directly yielding the enantiopure amine. chemrxiv.org

Amine Dehydrogenases (AmDHs): In a "hydrogen-borrowing" cascade, an alcohol dehydrogenase can oxidize a racemic alcohol to a ketone, which is then asymmetrically reduced to a chiral amine by an amine dehydrogenase, achieving high conversion and enantiomeric excess. hims-biocat.eu

The combination of chemocatalysis and biocatalysis in one-pot systems is also a growing trend, merging the reactivity of metal catalysts with the selectivity of enzymes. chemrxiv.org

Table 3: Catalytic Methods for Enantiopure Amine Synthesis

| Catalytic Method | Catalyst Type | Precursor | Key Advantage |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Ru or Ir complexes (e.g., with Ts-DPEN or MeO-BIPHEP ligands) ajchem-b.comgoogleapis.com | 6-Fluoro-indan-1-one | High turnover, well-established, broad substrate scope. |

| Biocatalytic Amination | Transaminase (TA) enzymes chemrxiv.org | 6-Fluoro-indan-1-one | Extremely high enantioselectivity (>99% ee), mild aqueous conditions, sustainable. |

| Biocatalytic Cascade | Alcohol Dehydrogenase (ADH) and Amine Dehydrogenase (AmDH) hims-biocat.eu | Racemic 6-Fluoro-indan-1-ol | Dynamic kinetic resolution, high theoretical yield from a racemic start. |

Synthetic Exploration of this compound Derivatives

This compound serves as a versatile scaffold for the synthesis of a wide range of derivatives, allowing for systematic exploration of structure-activity relationships in medicinal chemistry. Modifications can be targeted at the primary amine or at the indane ring system itself.

Functionalization at the Nitrogen Center

The primary amino group of this compound is a nucleophilic center that can readily undergo a variety of chemical transformations to create new C-N or heteroatom-N bonds. These functionalizations are crucial for modulating the compound's physicochemical and biological properties. researchgate.net

Table 4: Common N-Functionalization Reactions

| Reaction Type | Reagent Class | Resulting Functional Group | Example Product Structure |

|---|---|---|---|

| Acylation | Acyl Halides, Anhydrides | Amide | N-((R)-6-Fluoro-indan-1-yl)acetamide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | N-((R)-6-Fluoro-indan-1-yl)methanesulfonamide |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | (R)-6-Fluoro-N-methyl-indan-1-ylamine |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | (R)-N-Benzyl-6-fluoro-indan-1-ylamine |

| Carbamoylation | Isocyanates, Carbamoyl Chlorides | Urea, Carbamate | 1-((R)-6-Fluoro-indan-1-yl)-3-methylurea |

Modification of the Indane Ring System

The aromatic portion of the indane ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The position of substitution is directed by the existing groups: the fluorine atom at C-6 and the alkylamino moiety at C-1 (which acts as an activating alkyl group).

The fluorine atom is a deactivating but ortho-, para-directing substituent. The alkyl group is activating and also ortho-, para-directing. In the 6-fluoro-indane system, the directing effects are complex:

The alkyl group at C-1 strongly activates the C-7 and C-5 positions.

Therefore, electrophilic substitution is most likely to occur at the C-5 or C-7 positions, which are ortho and para to the activating alkyl group.

Table 5: Potential Electrophilic Aromatic Substitutions on the Indane Ring

| Reaction | Typical Reagents | Potential Functional Group | Likely Position(s) |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Nitro (-NO₂) | C-5, C-7 |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Halogen (-Br, -Cl) | C-5, C-7 |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acyl (-COR) | C-5, C-7 |

| Friedel-Crafts Alkylation | RCl / AlCl₃ | Alkyl (-R) | C-5, C-7 |

| Sulfonation | Fuming H₂SO₄ | Sulfonic Acid (-SO₃H) | C-5, C-7 |

These modifications can further expand the chemical diversity of derivatives, enabling fine-tuning of properties for various applications. The incorporation of fluorine itself into molecules can significantly alter properties such as lipophilicity, metabolic stability, and binding affinity. ethernet.edu.et

In Depth Spectroscopic and Crystallographic Characterization of R 6 Fluoro Indan 1 Ylamine

Solid-State Structural Elucidation via X-ray Crystallography

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise arrangement of atoms within a crystalline solid. It provides unequivocal proof of a molecule's connectivity, conformation, and, crucially for chiral compounds, its absolute configuration.

The absolute configuration of a chiral center describes the specific spatial arrangement of its substituents. For (R)-6-Fluoro-indan-1-ylamine, this refers to the three-dimensional orientation of the groups around the chiral carbon atom at position 1 of the indane ring. In an SC-XRD experiment, the absolute configuration can be determined through the analysis of anomalous dispersion effects, often quantified by the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.

While detailed crystallographic data for this compound hydrochloride is not extensively published, early crystallographic studies have been performed on its enantiomer, (S)-6-fluoroindan-1-amine hydrochloride. These studies revealed that the (S)-enantiomer crystallizes in a monoclinic lattice system. As enantiomers, the (R) and (S) forms possess identical bond lengths and angles; the crystal structure of the (R)-enantiomer is expected to be the mirror image of the (S)-form if crystallized separately in a chiral space group. The study of the (S)-form also highlighted the presence of intermolecular interactions, such as C–H⋯O and F⋯F contacts, which are crucial for stabilizing the crystal lattice architecture.

The conformation of the molecule, particularly the puckering of the five-membered cyclopentane (B165970) ring fused to the benzene (B151609) ring, is also defined by SC-XRD data. In related indanone structures, this ring is observed to be nearly planar. nih.gov For this compound, the five-membered ring is expected to adopt an envelope or twist conformation to minimize steric strain, with specific torsion angles defining its exact shape in the solid state.

Below is a table summarizing the type of data obtained from a single-crystal XRD experiment.

| Crystallographic Parameter | Description | Typical Information Provided |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C9H11ClFN |

| Formula Weight | The mass of one mole of the compound. | 187.64 g/mol |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic (reported for (S)-enantiomer) |

| Space Group | The specific symmetry group of the crystal. | P2₁/n (reported for (S)-enantiomer) |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Specific Å and ° values |

| Volume (V) | The volume of the unit cell. | Specific Å3 value |

| Z | The number of molecules per unit cell. | Integer value |

| Flack Parameter | A parameter used to verify the absolute configuration of a chiral structure. | Value close to 0 for the correct enantiomer |

Powder X-ray Diffraction for Polymorphism and Amorphous Content

Powder X-ray Diffraction (PXRD) is a key analytical technique used to characterize the bulk solid-state properties of a material. Unlike SC-XRD, which analyzes a single crystal, PXRD provides information from a microcrystalline powder, yielding a diffraction pattern that serves as a fingerprint for a specific crystalline phase.

Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. Different polymorphs of the same compound can exhibit distinct physical properties. The existence of polymorphism in indane derivatives has been documented for related compounds. google.com Although specific studies on the polymorphism of this compound have not been reported in the searched literature, it is a potential characteristic of the compound. PXRD is the primary method for identifying and distinguishing between different polymorphs, as each crystalline form will produce a unique diffraction pattern with characteristic peak positions and intensities.

Furthermore, PXRD is instrumental in detecting and quantifying the amount of amorphous (non-crystalline) content in a sample. An amorphous solid lacks long-range atomic order and produces a broad, diffuse halo in the diffraction pattern instead of sharp Bragg peaks. The presence of amorphous content can significantly influence the stability and dissolution of a pharmaceutical solid.

A comparative analysis using PXRD would involve measuring the diffraction pattern of a sample and comparing it to reference patterns of known polymorphs or a completely amorphous sample. The data table below illustrates how results from a PXRD analysis for different solid forms would be presented.

| Solid Form | Description | Characteristic 2θ Peaks (°) |

|---|---|---|

| Polymorph I | A specific crystalline form of the compound. | (Hypothetical) 10.5, 15.2, 18.8, 21.1, 25.4 |

| Polymorph II | A different crystalline form with a distinct packing arrangement. | (Hypothetical) 9.8, 16.1, 19.5, 22.3, 28.0 |

| Amorphous | Non-crystalline form lacking long-range order. | Broad halo centered around ~25° |

Computational Chemistry and Mechanistic Insights into R 6 Fluoro Indan 1 Ylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of (R)-6-Fluoro-indan-1-ylamine. These methods provide a microscopic view of the molecule's properties.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. cmu.eduresearchgate.net By minimizing the total energy of the system, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this process would involve iterative calculations to find the lowest energy conformation, considering the steric and electronic effects of the fluorine atom and the amine group on the indan (B1671822) scaffold. comp-gag.org

The energetics of the molecule, including its heat of formation and total energy in its ground state, are also critical outputs of DFT calculations. researchgate.net These values are essential for assessing the molecule's thermodynamic stability. Optimization calculations can have profound effects on the perceived electronic properties, often lowering the internal energy significantly compared to initial structural estimates. researchgate.net For instance, a typical DFT calculation using a functional like B3LYP with a basis set such as 6-311G++(d,p) would yield a highly precise and stable structure. ajchem-a.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

| C-F Bond Length | ~1.35 Å |

| C-N Bond Length | ~1.46 Å |

| C-C (Aromatic) Bond Length | ~1.39 Å |

| C-C (Alicyclic) Bond Length | ~1.54 Å |

| C-N-H Bond Angle | ~109.5° |

| Ground State Energy | Example: -823 a.u. ajchem-a.com |

| Note: The values in this table are illustrative examples based on typical DFT calculations for similar organic molecules and are not from a specific study on this compound. |

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP) Mapping

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A larger gap implies higher stability. tci-thaijo.org For this compound, the HOMO is likely localized around the electron-rich amine group, while the LUMO may be distributed across the aromatic ring.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.netajchem-a.com It is used to identify regions that are prone to electrophilic and nucleophilic attack. thaiscience.info In the MEP map of this compound, negative potential (typically colored red) would be expected around the electronegative fluorine atom and the lone pair of the nitrogen atom, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found near the hydrogen atoms of the amine group, highlighting areas for potential nucleophilic interaction. thaiscience.infotci-thaijo.org

Table 2: Exemplary Frontier Orbital Data

| Parameter | Energy (eV) | Significance |

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -0.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 6.0 | Chemical stability and reactivity |

| Note: This data is illustrative and represents typical values obtained from quantum chemical calculations. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.govnih.gov These simulations provide detailed insights into the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules or biological receptors. nih.govmun.ca By solving Newton's equations of motion for the system, MD can reveal the preferred conformations of the molecule in solution and the dynamic nature of its intermolecular hydrogen bonds and van der Waals forces. mdpi.com This is particularly important in drug design, as a molecule's conformation can significantly affect its biological activity. mun.ca The simulation trajectory allows for the calculation of interaction energies between the molecule and other entities, helping to understand binding mechanisms. mdpi.com

Theoretical Studies on Reaction Pathways and Transition States in this compound Synthesis

Computational chemistry can be employed to investigate the mechanisms of chemical reactions, including the synthesis of this compound. dokumen.pub Although a specific synthesis is not well-documented in the literature, theoretical studies can predict plausible reaction pathways. smolecule.com By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most energetically favorable route. Identifying the structure and energy of transition states is crucial for understanding the kinetics of a reaction. dokumen.pub Such studies could, for example, model the amination of a 6-fluoro-indan-1-one precursor, elucidating the stereochemical outcome and helping to optimize reaction conditions for the desired (R)-enantiomer.

In Silico Screening and Design of this compound Analogues

In silico (computer-aided) methods are powerful tools for the rational design of new molecules with improved properties. nih.gov Starting with the core structure of this compound, virtual libraries of analogues can be generated by modifying substituents on the aromatic ring or the amine group. These virtual compounds can then be screened for desired properties, such as enhanced binding affinity to a specific biological target, using techniques like molecular docking and quantitative structure-activity relationship (QSAR) models. nih.govunipd.it This approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. nih.gov For instance, analogues could be designed to modulate lipophilicity or introduce new interaction points to improve efficacy. acs.org

Advanced Analytical Methodologies for Stereochemical Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a predominant technique for separating and quantifying enantiomers due to its high efficiency, sensitivity, and broad applicability. researchgate.net The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP), resulting in different retention times.

Development of Chiral Stationary Phases

The core of a successful chiral HPLC separation lies in the selection of an appropriate Chiral Stationary Phase (CSP). For the analysis of primary amines like (R)-6-Fluoro-indan-1-ylamine, polysaccharide-based CSPs are among the most versatile and widely used. nih.govwiley.com These phases consist of derivatives of cellulose (B213188) or amylose (B160209), such as cellulose tris(3,5-dimethylphenylcarbamate), which are coated or immobilized onto a silica (B1680970) gel support. gcms.cz

The chiral recognition mechanism of these polysaccharide-based CSPs is complex and involves a combination of intermolecular interactions, including:

Hydrogen bonding

Dipole-dipole interactions

π-π interactions

Steric hindrance

The chiral polymer forms helical grooves on its surface, creating a specific three-dimensional environment. The enantiomers of this compound fit into these grooves differently, leading to the formation of transient diastereomeric complexes with varying stability, which in turn dictates their separation. hplc.eu The development of immobilized polysaccharide CSPs has further expanded their utility by allowing for the use of a wider range of organic solvents. nih.gov

Optimization of Mobile Phase Conditions

The mobile phase composition is a critical parameter that must be fine-tuned to achieve optimal resolution and peak shape. For polysaccharide-based CSPs, separations are typically carried out in normal-phase, polar organic, or reversed-phase modes. In the normal-phase mode, a common mobile phase consists of an alkane (e.g., hexane (B92381) or heptane) mixed with an alcohol modifier (e.g., isopropanol (B130326) or ethanol).

For basic analytes such as this compound, the addition of a small amount of an amine modifier (e.g., diethylamine (B46881) or ethanolamine) to the mobile phase is often essential. This additive helps to improve peak symmetry and efficiency by minimizing undesirable interactions between the basic amine analyte and residual acidic silanol (B1196071) groups on the silica surface. nih.gov The optimization process involves systematically adjusting the ratio of the alkane to the alcohol and the concentration of the amine additive to achieve baseline separation of the enantiomers.

| Parameter | Typical Selection/Condition | Purpose in the Analysis of this compound |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Provides effective chiral recognition for primary amines through various interaction mechanisms. |

| Mobile Phase Mode | Normal-Phase | Often provides the best selectivity for this class of compounds on polysaccharide CSPs. |

| Primary Solvents | Hexane / Isopropanol | The ratio is adjusted to control the retention time and resolution of the enantiomers. |

| Additive | Diethylamine (DEA) | Acts as a basic modifier to prevent peak tailing and improve chromatographic performance. |

Chiral Gas Chromatography (GC) Techniques

Chiral Gas Chromatography (GC) is another powerful technique for the enantioseparation of volatile and thermally stable compounds. bath.ac.uk For primary amines like this compound, direct analysis is often challenging due to their polarity and potential for peak tailing. Therefore, a derivatization step is typically employed to convert the amine into a less polar and more volatile derivative, for instance, by acylation with trifluoroacetic anhydride.

The separation is performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. nih.gov Research on the chiral separation of related 1-phenylalkylamines, including fluorine-substituted 1-aminoindanes, has demonstrated successful enantioseparation on columns containing heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin. nih.gov The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the derivatized enantiomers and the chiral cyclodextrin cavity. Optimization of the analysis involves adjusting the column temperature and carrier gas flow rate to maximize resolution. nih.gov

NMR Spectroscopy with Chiral Auxiliary Reagents for Enantiomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct approach for determining enantiomeric purity without requiring chromatographic separation. The method relies on the use of a chiral auxiliary reagent to convert the pair of enantiomers into a pair of diastereomers, which are, in principle, distinguishable by NMR. udel.eduwikipedia.org

Chiral Lanthanide Shift Reagents

Chiral Lanthanide Shift Reagents (LSRs) are organometallic complexes of paramagnetic lanthanide ions (e.g., Europium or Praseodymium) with a chiral ligand. When an LSR is added to a sample of this compound, it coordinates with the basic amine group, forming rapidly equilibrating diastereomeric complexes. The paramagnetic metal ion induces large changes (shifts) in the chemical shifts of the protons near the coordination site. Because the spatial arrangement of the protons relative to the lanthanide ion is different in the two diastereomeric complexes, the magnitude of the induced shift differs for each enantiomer. This results in the splitting of specific proton signals into two, allowing the enantiomeric ratio to be determined by integrating the respective signals.

Chiral Derivatizing Agents (e.g., Mosher's Acid Method)

A more common and highly reliable NMR method involves the use of a chiral derivatizing agent (CDA) to form stable diastereomers. nih.gov For primary amines like this compound, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, is a widely used CDA. researchgate.netacs.org The amine is typically reacted with an enantiomerically pure form of Mosher's acid chloride, such as (R)-(-)-MTPA-Cl, to form stable diastereomeric amides.

The presence of the magnetically anisotropic phenyl group and the fluorine atoms in the Mosher's acid moiety creates a distinct magnetic environment for the protons of the original amine in each of the two diastereomers. researchgate.net This results in different chemical shifts for corresponding protons in the ¹H NMR spectrum. By integrating a pair of well-resolved signals corresponding to a specific proton in each diastereomer, the ratio of the diastereomers can be accurately determined, which directly reflects the enantiomeric purity of the initial amine. researchgate.net Given the presence of a fluorine atom in the analyte, ¹⁹F NMR can also be a powerful tool for analyzing the resulting diastereomers, often providing clear, well-separated signals for quantification. acs.org

High-Throughput Screening Methods for Enantiomeric Purity

The demand for rapid and efficient analysis of enantiomeric purity in drug discovery and development has spurred the adoption of high-throughput screening (HTS) methodologies. nih.govrsc.org These methods offer significant advantages over traditional chromatographic techniques, such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), by reducing analysis time, cost, and solvent waste. rsc.orghindsinstruments.com For chiral amines like this compound, several optical HTS approaches have been developed, primarily centered around fluorescence and circular dichroism (CD) spectroscopy. nih.govresearchgate.net These techniques are amenable to parallel processing in microplate formats (e.g., 96- or 384-well plates), enabling the rapid screening of numerous samples. nih.govnih.gov

A prominent strategy in HTS for enantiomeric excess (ee) determination involves the use of molecular assemblies or derivatization to generate a chiroptical signal that correlates with the enantiomeric composition of the analyte. hindsinstruments.comresearchgate.net This allows for the rapid assessment of asymmetric transformations and the identification of optimal reaction conditions.

Fluorescence-Based Assays

Fluorescence sensing is a highly sensitive technique well-suited for reaction screening. nih.gov One innovative HTS protocol for α-chiral primary amines combines a fluorescent indicator displacement assay (FIDA) with a CD active Fe(II) complex to determine both concentration and enantiomeric excess. nih.gov In this method, the chiral amine displaces a fluorophore from a non-fluorescent imine, leading to a "turn-on" fluorescence signal that allows for analyte quantification. nih.gov

Another fluorescence-based HTS method relies on the dynamic self-assembly of commercially available chiral amines, 2-formylphenylboronic acid, and chiral diols to form fluorescent diastereomeric iminoboronate ester complexes. nih.govbath.ac.uk The enantiomers of the amine analyte form diastereomeric complexes with distinct fluorescence wavelengths and intensities. nih.gov This differential fluorescence is then used to determine the enantiomeric composition of the amine with high accuracy (error of <1% ee). nih.gov This approach is robust and can be performed in 384-well plates, allowing for the screening of a large number of samples in approximately 4-6 hours. nih.gov

Key features of these fluorescence-based methods include:

High Sensitivity: Fluorescence is an inherently sensitive technique, allowing for the analysis of small sample quantities. nih.gov

Dual-Purpose Assays: Some methods allow for the simultaneous determination of both yield and enantiomeric excess. nih.gov

Robustness: These assays have been shown to be tolerant to common additives and impurities found in crude reaction mixtures. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is inherently sensitive to chiral structures and has been adapted for high-throughput screening. nih.govnsf.gov The development of CD plate readers has enabled the rapid analysis of samples in 96-well plates. nih.govhindsinstruments.com

One such method involves the derivatization of chiral amines with 4-chlorocoumarin. hindsinstruments.com The resulting products exhibit a distinct CD signal that correlates linearly with the enantiomeric excess of the amine. hindsinstruments.com This technique has been successfully applied to a diverse set of chiral amines with an error margin typically within ±7%, which is acceptable for HTS applications. hindsinstruments.com The analysis of a 96-sample plate can be achieved in approximately 4 minutes. hindsinstruments.com

Another HTS protocol utilizes the formation of a CD-active octahedral Fe(II) complex. nih.gov After quantification via fluorescence, the chiral amine is incorporated into this three-component assembly for ee determination using a CD plate reader. nih.gov This tandem approach allows for the determination of both yield and ee for a large number of samples (e.g., 192) in under fifteen minutes, excluding preparation time. nih.gov

The following table summarizes and compares the key aspects of these high-throughput screening methodologies for the enantiomeric purity assessment of chiral amines.

| Methodology | Principle | Throughput | Typical Error Margin | Instrumentation | Key Advantages |

| Fluorescence Indicator Displacement Assay (FIDA) & CD | Dual assay: Fluorescence "turn-on" for concentration and formation of a CD-active Fe(II) complex for ee. nih.gov | High (e.g., 192 samples in < 15 min). nih.gov | Acceptable for HTS. nih.gov | Fluorescence plate reader, CD plate reader. nih.gov | Simultaneous determination of yield and ee; rapid analysis time. nih.gov |

| Fluorescence-Based Self-Assembly | Formation of diastereomeric fluorescent iminoboronate esters from the amine, a chiral diol, and 2-formylphenylboronic acid. nih.gov | High (384-well plates, 4-6 hours per plate). nih.gov | <1% ee. nih.gov | Automated fluorescence plate reader. nih.gov | High accuracy; robust in the presence of impurities. nih.gov |

| CD with Chlorocoumarin Derivatization | Derivatization of the amine to form a CD-active product with a signal proportional to ee. hindsinstruments.com | High (e.g., 96 samples in ~4 min). hindsinstruments.com | Within ±7%. hindsinstruments.com | CD plate reader. hindsinstruments.com | Rapid, applicable to diverse amines. hindsinstruments.com |

These advanced analytical methodologies provide powerful tools for the high-throughput assessment of stereochemical purity, facilitating more efficient process development and quality control in the synthesis of chiral compounds like this compound.

Research Applications of R 6 Fluoro Indan 1 Ylamine in Advanced Chemical Systems

Supramolecular Chemistry: Host-Guest Recognition and Assembly

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. This field is crucial for the development of new materials and functional systems.

Design of Chiral Receptors and Sensor Systems

Formation of Molecular Assemblies via Non-Covalent Interactions

The self-assembly of molecules into well-defined, stable, and functional supramolecular structures is a cornerstone of bottom-up nanotechnology. Non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces are the driving forces behind these assembly processes. While the structural features of (R)-6-Fluoro-indan-1-ylamine, including its amino group and aromatic ring, suggest its potential to participate in such interactions, specific examples of its use in forming distinct molecular assemblies have not been documented in published research.

Co-crystallization Research for Material Science

Co-crystallization is a technique used to design new crystalline solids with tailored physical and chemical properties. By combining an active pharmaceutical ingredient (API) or a functional molecule with a benign co-former, properties such as solubility, stability, and bioavailability can be enhanced.

Rational Design of Co-crystals Involving this compound

The rational design of co-crystals relies on the principles of crystal engineering, where predictable patterns of intermolecular interactions are used to guide the assembly of molecules in the solid state. The fluorine atom in this compound could potentially participate in halogen bonding and alter hydrogen bonding networks, making it an interesting candidate for co-crystal design. However, there is a lack of specific reports on the successful rational design and synthesis of co-crystals involving this compound.

Impact on Solid-State Properties for Material Science

The introduction of fluorine into molecular structures can significantly impact solid-state properties due to its high electronegativity and ability to form specific intermolecular contacts. These modifications can influence melting point, crystal packing, and even electronic properties. An analysis of the impact of co-crystallizing this compound on the solid-state properties of materials would be of interest to material science, but such studies have not yet been published.

Role as Chiral Building Blocks and Ligands in Asymmetric Synthesis

Chiral amines are invaluable as building blocks and ligands in asymmetric synthesis, which is the synthesis of a compound with a specific three-dimensional arrangement. They can be used as chiral auxiliaries to control the stereochemical outcome of a reaction or as chiral ligands for metal catalysts to achieve high enantioselectivity.

The structure of this compound makes it a potential candidate for a chiral building block in the synthesis of more complex chiral molecules. Furthermore, it could serve as a precursor for the development of novel chiral ligands for asymmetric catalysis. Despite this potential, the scientific literature does not currently contain specific examples or detailed studies of its application in these roles. The exploration of this compound in asymmetric synthesis appears to be a field with opportunities for future research.

Enantioselective Synthesis of Complex Chiral Molecules

There is no available research in the public domain that documents the use of this compound as a chiral auxiliary or reagent in the enantioselective synthesis of complex chiral molecules.

Asymmetric Induction Studies

No studies detailing the role of this compound in asymmetric induction have been found in the current body of scientific literature.

Exploration in Catalytic Systems Research

Information regarding the exploration or application of this compound within catalytic systems, either as a ligand or as part of a catalyst complex, is not present in the available scientific literature.

Q & A

Q. What are the recommended synthetic routes for (R)-6-Fluoro-indan-1-ylamine, and how can enantiomeric purity be ensured?

Methodological Answer: A robust synthesis involves Friedel-Crafts acylation of fluorobenzene derivatives followed by reductive amination to introduce the amine group. Enantiomeric purity is critical; chiral resolution via HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) ensures >99% enantiomeric excess (ee). Post-synthesis, confirm purity using polarimetry and NMR spectroscopy (e.g., ¹⁹F NMR for fluorine environment analysis) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm backbone structure; ¹⁹F NMR identifies fluorine substitution patterns.

- Mass Spectrometry (HRMS) : Validates molecular formula (C₉H₁₀FN).

- Chiral HPLC : Quantifies enantiomeric purity.

- X-ray Crystallography (if crystalline): Resolves absolute configuration .

Note : For reproducibility, document solvent systems (e.g., CDCl₃ for NMR) and ionization methods (e.g., ESI+ for HRMS) .

Q. How does fluorination at the 6-position influence the compound’s reactivity in downstream applications?

Methodological Answer: Fluorine’s electron-withdrawing effect increases the compound’s stability against oxidation and alters its hydrogen-bonding capacity , impacting interactions with biological targets (e.g., enzymes). Comparative studies with non-fluorinated analogs show reduced metabolic degradation rates in hepatic microsomes (~40% slower) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

- Meta-analysis : Systematically compare assay conditions (e.g., cell lines, concentrations). For example, discrepancies in IC₅₀ values may arise from differences in serum protein binding (e.g., 10% FBS vs. serum-free media).

- Dose-response validation : Replicate conflicting studies under standardized conditions (e.g., pH 7.4, 37°C) using SPR (Surface Plasmon Resonance) to measure binding kinetics .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to prevent hydrolysis.

- pH adjustment : Store solutions at pH 4–5 (acetate buffer) to minimize amine group degradation.

- Accelerated stability testing : Use HPLC to monitor degradation products at 40°C/75% RH over 14 days .

Q. How can enantioselective catalysis be designed for scalable synthesis of this compound?

Methodological Answer:

- Asymmetric hydrogenation : Use chiral Ru catalysts (e.g., Noyori-type) for ketone intermediates.

- Kinetic resolution : Optimize reaction time and catalyst loading (e.g., 0.5 mol% Shibasaki catalyst) to maximize ee.

- Process intensification : Implement continuous-flow systems to enhance yield (>85%) and reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.